2-Bromo-1,4-difluorobenzene primarily finds application in scientific research as a precursor molecule for the synthesis of other compounds. One notable example is its role in the preparation of 1,4-difluoroanthraquinone, a key intermediate in the synthesis of the anti-cancer drug ametantrone [].
2-Bromo-1,4-difluorobenzene is an organic compound with the molecular formula C₆H₃BrF₂ and a molecular weight of approximately 192.99 g/mol. It is characterized by the presence of two fluorine atoms and one bromine atom attached to a benzene ring, specifically at the 2 and 4 positions relative to each other. This compound is a colorless liquid at room temperature and is known for its moderate solubility in organic solvents.
The biological activity of 2-bromo-1,4-difluorobenzene has been explored in various studies. It shows potential as a biochemical reagent in life sciences research. Its structure allows it to interact with biological systems, though specific pharmacological effects are not extensively documented. The compound is classified as a skin irritant and can cause serious eye irritation upon contact .
Several methods exist for synthesizing 2-bromo-1,4-difluorobenzene:
2-Bromo-1,4-difluorobenzene has several applications:
Studies on the interactions of 2-bromo-1,4-difluorobenzene with other compounds have shown that it can participate in various chemical transformations. Its reactivity profile makes it suitable for use in coupling reactions and other synthetic applications. Additionally, its interactions with biological systems warrant further investigation to explore potential therapeutic uses or toxicological effects.
Several compounds share structural similarities with 2-bromo-1,4-difluorobenzene. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-Chloro-1,4-difluorobenzene | 399-94-0 | High | Chlorine instead of bromine |
2-Iodo-1,4-difluorobenzene | 399-94-0 | High | Iodine substitution increases reactivity |
2,3-Dibromo-1,4-difluorobenzene | 179737-33-8 | Moderate | Two bromines increase potential for nucleophilic attack |
1-Bromo-2-fluorobenzene | 34861-8 | Moderate | Different positioning of halogens affecting reactivity |
3-Bromo-1,4-difluorobenzene | 399-94-0 | Moderate | Bromine at the meta position alters electronic properties |
The uniqueness of 2-bromo-1,4-difluorobenzene lies in its specific combination of halogen substituents and their positions on the benzene ring, which influence its chemical behavior and potential applications compared to similar compounds.
Irritant